
Diethyl-Pyrrolidin-2,5-dicarboxylat
Übersicht
Beschreibung
Diethyl pyrrolidine-2,5-dicarboxylate is a chemical compound with the linear formula C10H17NO4 . It is a colorless to yellow liquid and has a molecular weight of 215.25 . It was first described in 1886 and has since been prepared by a variety of methods . It has found uses in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential Janus kinase inhibitors .
Synthesis Analysis
The synthesis of Diethyl pyrrolidine-2,5-dicarboxylate involves an unexpected base-induced ring contraction from a 1,4-thiazine precursor . The compound was obtained in moderate yield by this new and unexpected route .
Molecular Structure Analysis
The molecular structure of Diethyl pyrrolidine-2,5-dicarboxylate shows bond lengths and angles within the expected range . A slight inequivalence in the dimensions around the two ester carbonyls reflects the fact that one is involved in hydrogen bonding and the other is not .
Chemical Reactions Analysis
The chemical reactions involving Diethyl pyrrolidine-2,5-dicarboxylate are quite interesting. For instance, it has been reported that pyrrole dicarboxylates can be rapidly and selectively reduced to the corresponding mono-alcohol using 3 eq of diisobutylaluminum hydride at 0°C .
Physical and Chemical Properties Analysis
Diethyl pyrrolidine-2,5-dicarboxylate is a colorless to yellow liquid . It has a molecular weight of 215.25 . The InChI Code is 1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 .
Wissenschaftliche Forschungsanwendungen
Medizinische Chemie: Synthese von Pyrrolopyridazinen
Diethyl-Pyrrolidin-2,5-dicarboxylat: wird als Vorläufer bei der Synthese von Pyrrolo[1,2-b]pyridazinen verwendet. Diese Verbindungen sind bedeutsam bei der Behandlung von proliferativen Erkrankungen, zu denen eine Reihe von Krankheiten gehören, bei denen sich Zellen unkontrolliert teilen, wie z. B. Krebs.
Janus-Kinase-Inhibitoren
Diese Verbindung dient auch als Vorläufer für potenzielle Janus-Kinase-Inhibitoren . Janus-Kinasen sind Enzyme, die eine entscheidende Rolle bei der Signalübertragung wichtiger zellulärer Prozesse spielen. Inhibitoren dieser Enzyme werden hinsichtlich ihres Potenzials zur Behandlung von Autoimmunerkrankungen und Krebs erforscht.
Photochemische Synthese von tricyclischen Aziridinen
In der Photochemie wird This compound zur Synthese von tricyclischen Aziridinen verwendet. Aziridine sind dreigliedrige, stickstoffhaltige Heterocyclen, die in der organischen Synthese nützlich sind und potenzielle pharmakologische Aktivitäten aufweisen.
Röntgenkristallographie
Die Molekül- und Kristallstruktur der Verbindung wurde mittels Röntgenbeugung bestimmt, was Einblicke in ihre wasserstoffgebundenen Dimere liefert . Diese Informationen sind wertvoll für das Verständnis der strukturellen Eigenschaften ähnlicher Pyrrolester.
Studien zur heterocyclischen Transformation
Es wurde in Studien zu unerwarteten baseninduzierten Ringkontraktionen aus einem 1,4-Thiazin-Vorläufer eingesetzt. Solche Transformationen sind wichtig für die Entwicklung neuer synthetischer Methoden in der organischen Chemie.
Spektroskopische Charakterisierung
Trotz seiner langen Geschichte wurde This compound erst 2009 spektroskopisch charakterisiert . Seine spektroskopischen Daten dienen nun als Referenz für die Identifizierung und Analyse ähnlicher Verbindungen.
Forschung an ringanellierten Thiazinsystemen
Die Verbindung wird verwendet, um die Extrusion von Schwefel aus verschiedenen ringanellierten Thiazinsystemen zu untersuchen, um entsprechende Pyrrole zu erhalten . Diese Reaktion ist selten und von Interesse im Bereich der heterocyclischen Chemie.
Safety and Hazards
The safety data sheet for Diethyl pyrrolidine-2,5-dicarboxylate suggests that it should be stored at 4°C and protected from light . In case of skin contact, it is advised to wash off with soap and plenty of water . If inhaled, the person should be moved into fresh air . If swallowed, the mouth should be rinsed with water .
Wirkmechanismus
Target of Action
It has been used in medicinal chemistry as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines for the treatment of proliferative disorders and as potential janus kinase inhibitors .
Mode of Action
It’s known that one of the ester carbonyls in the compound is involved in hydrogen bonding .
Result of Action
It’s known that the compound forms hydrogen-bonded dimers .
Action Environment
It’s known that the compound was obtained in moderate yield by a new and unexpected base-induced ring contraction from a 1,4-thiazine precursor .
Biochemische Analyse
Biochemical Properties
It is known that it plays a role in the synthesis of pyrrolo[1,2-b]pyridazines
Cellular Effects
It is known to influence cell function in the context of its role as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines
Molecular Mechanism
It is known to exert its effects at the molecular level as a precursor in the synthesis of pyrrolo[1,2-b]pyridazines
Eigenschaften
IUPAC Name |
diethyl pyrrolidine-2,5-dicarboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17NO4/c1-3-14-9(12)7-5-6-8(11-7)10(13)15-4-2/h7-8,11H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDYNGPAGOCWBMK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CCC(N1)C(=O)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70530223 | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
41994-50-7 | |
| Record name | 2,5-Pyrrolidinedicarboxylic acid, 2,5-diethyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=41994-50-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Diethyl pyrrolidine-2,5-dicarboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70530223 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



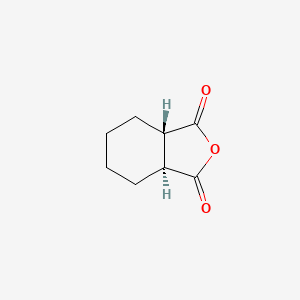

![8-Chloroimidazo[1,5-A]pyrazine](/img/structure/B1590546.png)
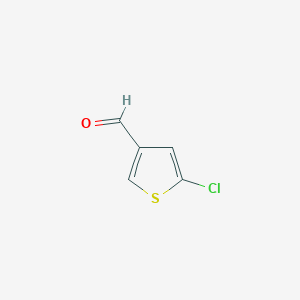
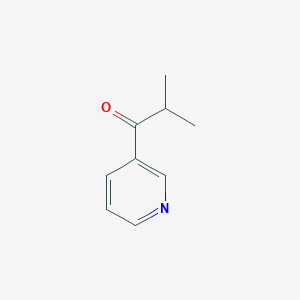

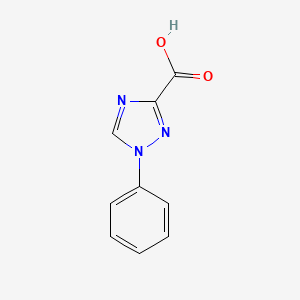


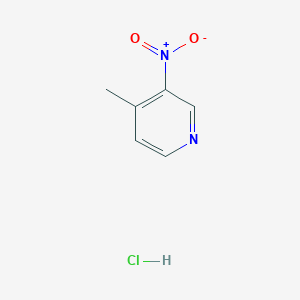

![7-Chlorofuro[2,3-c]pyridine](/img/structure/B1590564.png)

